molecular formula C6H10N2O2S B1334290 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile CAS No. 106073-27-2

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Cat. No.: B1334290
CAS No.: 106073-27-2
M. Wt: 174.22 g/mol
InChI Key: YGCYQSVPXXQVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C6H10N2O2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYQSVPXXQVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396004
Record name 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106073-27-2
Record name 2-Propenenitrile, 3-(dimethylamino)-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectral Profiling of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characteristics, synthesis logic, and structural validation of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (CAS: 106073-27-2). It is designed for researchers utilizing this compound as a "push-pull" enamine intermediate in the synthesis of heterocycles such as pyrimidines and pyrazoles.

Executive Summary & Compound Profile

This compound is a highly polarized enaminonitrile. Structurally, it features an electron-donating dimethylamino group conjugated through a double bond to two strong electron-withdrawing groups (EWGs): a nitrile (cyano) and a methylsulfonyl group.

This "push-pull" electronic architecture restricts rotation around the C–N bond and the C=C bond, imparting unique spectral signatures (NMR rotamers) and high reactivity toward binucleophiles.

PropertyData
IUPAC Name 3-(Dimethylamino)-2-(methylsulfonyl)prop-2-enenitrile
CAS Number 106073-27-2
Molecular Formula C₆H₁₀N₂O₂S
Molecular Weight 174.22 g/mol
Appearance Off-white to yellow solid or crystalline powder
Solubility Soluble in DMSO, DMF, CDCl₃; sparingly soluble in non-polar solvents

Synthesis & Mechanistic Context

Understanding the synthesis is critical for interpreting spectral impurities (e.g., residual DMF-DMA or methanol). The compound is typically synthesized via the condensation of (methylsulfonyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the condensation mechanism and the formation of the push-pull system.

SynthesisPathway SM1 Methanesulfonylacetonitrile (MeSO2-CH2-CN) Inter Intermediate [Non-isolated] SM1->Inter Condensation Reagent DMF-DMA (Me2N-CH(OMe)2) Reagent->Inter Product 3-(Dimethylamino)-2- (methylsulfonyl)acrylonitrile Inter->Product Elimination (-2 MeOH) Byprod Methanol (2 equiv) Inter->Byprod

Caption: One-pot condensation mechanism. The active methylene of the sulfone attacks the electrophilic acetal carbon, followed by the elimination of methanol.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the "push-pull" character, which increases the double-bond character of the C–N bond. This often leads to restricted rotation , causing the two N-methyl groups to appear as distinct singlets or a broad coalescing signal at room temperature.

¹H NMR (300/400 MHz, DMSO-d₆ or CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.70 – 8.05 Singlet (s)1H=CH–N (Vinyl)Highly deshielded due to the adjacent N-cation character and EWGs (CN, SO₂).
3.20 – 3.45 Broad s or 2x s6H–N(CH₃)₂ The N-Me groups may appear non-equivalent (rotamers) due to the C=N⁺ resonance contribution.
3.10 – 3.25 Singlet (s)3H–SO₂CH₃ Characteristic methyl sulfone peak; shifts slightly depending on solvent.

Critical Interpretation Note: If the N-Me protons appear as two distinct singlets (e.g., δ 3.20 and 3.40), this confirms the E- or Z-isomer stability and restricted rotation. Heating the sample (Variable Temperature NMR) will typically cause these peaks to coalesce into a single singlet as the rotation barrier is overcome.

¹³C NMR (75/100 MHz)
  • 158.0 – 162.0 ppm: =CH–N (Vinyl C-beta). Deshielded.

  • 115.0 – 118.0 ppm: –CN (Nitrile).

  • 85.0 – 95.0 ppm: =C(SO₂)(CN) (Vinyl C-alpha). Shielded due to polarization (electron density pushed to this carbon).

  • 43.0 – 48.0 ppm: –N(CH₃)₂ (N-Methyls). May show two peaks.

  • 40.0 – 42.0 ppm: –SO₂CH₃ (Sulfone Methyl).

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the three key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2190 – 2210 StrongC≡N Stretch Conjugated nitrile. Lower frequency than non-conjugated nitriles (~2250).
1610 – 1640 Very StrongC=C Stretch Polarized double bond. Often the strongest band in the spectrum.
1300 – 1320 StrongSO₂ Asym. Stretch Sulfone diagnostic band 1.
1130 – 1150 StrongSO₂ Sym. Stretch Sulfone diagnostic band 2.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion: [M+H]⁺ = 175.05 (ESI); M⁺ = 174 (EI).

  • Fragmentation Pattern (EI):

    • m/z 174: Molecular Ion.

    • m/z 159: Loss of methyl radical [M – CH₃]⁺.

    • m/z 95: Loss of methylsulfonyl group [M – SO₂CH₃]⁺ (Characteristic cleavage).

    • m/z 79: Loss of SO₂CH₃ and methyls.

Experimental Protocols

Protocol A: Synthesis for Standard Reference

Use this protocol to generate a fresh standard for spectral comparison if commercial reference is unavailable.

  • Reagents: Mix (methylsulfonyl)acetonitrile (1.0 equiv) and DMF-DMA (1.2 equiv).

  • Condition: Reflux in toluene or heat neat at 80–90 °C for 2–4 hours.

  • Observation: The reaction releases methanol. Completion is indicated by the solidification of the mixture upon cooling or TLC (EtOAc/Hexane).

  • Workup: Wash the solid with cold ethanol or diethyl ether to remove unreacted DMF-DMA.

  • Drying: Vacuum dry at 40 °C.

Protocol B: NMR Sample Preparation
  • Solvent Choice: DMSO-d₆ is preferred over CDCl₃ due to the compound's polarity and potential poor solubility in chloroform.

  • Concentration: Dissolve ~5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (polymerization or salt impurities), filter through a glass wool plug into the NMR tube.

References

  • ChemicalBook. (2024). This compound CAS 106073-27-2.[1]

  • PubChem. (2024). 3-(Dimethylamino)acrylonitrile Derivatives and Spectral Data. National Library of Medicine.

  • Abu-Shanab, F. A., et al. (2013). Reactions of DMF-DMA Reagent with Methylene Groups: Synthesis of Enamines. Journal of Heterocyclic Chemistry. (Contextual grounding for DMF-DMA mechanism).

  • NIST Chemistry WebBook. Spectral Database for Organic Compounds. (General reference for enaminonitrile IR/MS patterns).

Sources

synthesis of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Executive Summary

This compound is a versatile "push-pull" enamine, characterized by the coexistence of a strong electron-donating group (dimethylamino) and two electron-withdrawing groups (nitrile and methylsulfonyl) across a vinyl bridge. This electronic polarization makes the


-carbon highly electrophilic, serving as a critical three-carbon (

) synthon in the construction of fused heterocycles, particularly pyrazoles and pyrimidines used in kinase inhibitor development (e.g., JAK/STAT pathway modulators).

This guide details a scalable, self-validating synthesis protocol via the condensation of (methylsulfonyl)acetonitrile with


-dimethylformamide dimethyl acetal (DMF-DMA), emphasizing impurity control and downstream application.

Chemical Rationale & Retrosynthesis

The synthesis relies on the inherent acidity of the methylene protons in (methylsulfonyl)acetonitrile (


 in DMSO). The presence of both 

and

groups activates the

-methylene, facilitating a Knoevenagel-type condensation with the electrophilic carbon of DMF-DMA.

Retrosynthetic Logic:



  • Thermodynamic Driver: The reaction is driven by the elimination of methanol and the formation of the extended conjugated system.

  • Stereochemistry: The product typically favors the E-isomer due to steric repulsion between the bulky sulfonyl group and the dimethylamino group, though rapid isomerization can occur in solution.

Mechanistic Pathway (DOT Visualization)

Mechanism cluster_byproducts By-products Reactants Reactants MeSO2-CH2-CN + DMF-DMA Deprotonation 1. C-H Activation (Formation of Carbanion) Reactants->Deprotonation Heat Attack 2. Nucleophilic Attack on Acetal Carbon Deprotonation->Attack Intermediate Hemiaminal Ether Intermediate Attack->Intermediate Elimination 3. Elimination of 2 equiv. MeOH Intermediate->Elimination - MeOH Product Target Enamine (Push-Pull System) Elimination->Product MeOH Methanol (MeOH) Elimination->MeOH

Figure 1: Mechanistic pathway of the condensation reaction involving nucleophilic attack and methanol elimination.

Comprehensive Synthetic Protocol

Safety Warning: (Methylsulfonyl)acetonitrile is an active methylene compound. While generally stable, avoid contact with strong bases or oxidizers.[1] Perform all operations in a fume hood to manage the smell of DMF-DMA and potential amine vapors.

Materials & Reagents
ReagentEquiv.[2][3]RoleSpecification
(Methylsulfonyl)acetonitrile1.0Substrate>98% Purity, Dry
DMF-DMA1.2 - 1.5Reagent/SolventFreshly distilled if yellow
Toluene5-10 VolSolventAnhydrous
Ethanol/HexaneN/ARecrystallizationHPLC Grade
Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (methylsulfonyl)acetonitrile (1.0 eq).

  • Addition: Add anhydrous Toluene (5 volumes). Note: The reaction can be run neat, but toluene allows for better thermal control and azeotropic removal of methanol.

  • Activation: Add DMF-DMA (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Process Control: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS. The starting material spot should disappear, replaced by a lower Rf UV-active spot (the enamine).

    • Optimization: If running neat, use a Dean-Stark trap or open vessel (with caution) to drive off methanol, shifting equilibrium to the right.

  • Workup:

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Cool further to

      
       in an ice bath. The product often crystallizes directly from the toluene solution.
      
    • If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add cold Hexane or MTBE to induce precipitation.

  • Purification: Filter the solid and wash with cold ethanol or diethyl ether. Recrystallize from Ethanol/Acetonitrile if high purity (>99%) is required for biological assays.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Charge Flask (MeSO2CH2CN + Toluene) AddReagent Add DMF-DMA (Dropwise, RT) Start->AddReagent Reflux Reflux (110°C) 2-4 Hours AddReagent->Reflux Monitor Check TLC/LCMS (Completion?) Reflux->Monitor Monitor->Reflux No (Continue Heating) Cool Cool to 0-5°C (Precipitation) Monitor->Cool Yes Filter Filtration & Wash (Cold EtOH/Hexane) Cool->Filter Dry Vacuum Dry (40°C) Filter->Dry

Figure 2: Operational workflow for the .

Analytical Characterization

To ensure "Trustworthiness" of the synthesized batch, the following data must be met.

TechniqueExpected Signal/ObservationStructural Assignment
Appearance White to pale yellow crystalline solid-

H NMR
(DMSO-

)

3.10–3.20 (s, 3H)


3.25–3.40 (bs, 6H)

(Rotational barrier may broaden peaks)

7.60–7.80 (s, 1H)
Vinyl

IR Spectroscopy ~2200


stretch (Conjugated)
~1620


stretch (Enamine)
LC-MS

Molecular Ion (Exact Mass: 174.05)

Note on Stability: The product is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis of the enamine back to the aldehyde/ketone equivalent under humid/acidic conditions.

Downstream Applications: Heterocycle Synthesis

This molecule is a "chemical chameleon," allowing divergent synthesis of pharmacophores.

  • Pyrazoles: Reaction with hydrazines (e.g., Phenylhydrazine) in refluxing ethanol leads to 1-substituted-4-(methylsulfonyl)-5-aminopyrazoles.

  • Pyrimidines: Reaction with amidines (e.g., Acetamidine, Guanidine) yields 4-substituted-5-(methylsulfonyl)pyrimidines.

The displacement of the dimethylamino group proceeds via an addition-elimination mechanism (


V), followed by cyclization onto the nitrile.

References

  • Synthesis of Acrylonitriles: Title: Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution.[4] Source:Chinese Journal of Chemistry (via NSF PAR) URL:[Link]

  • Heterocyclic Applications (Pyrazoles/Pyrimidines): Title: Synthesis of heterocyclic compounds containing the 3,3-dicyanoacrylamide fragment (Analogous chemistry). Source:Chemistry of Heterocyclic Compounds URL:[Link]

  • Compound Data (PubChem): Title: 3-(Dimethylamino)acrylonitrile derivatives (General Class Properties). Source:PubChem Compound Summary URL:[Link]

Sources

Mechanistic Insight: Formation of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

[1]

Executive Summary

Target Molecule: 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile Chemical Formula:

Class:

This guide details the formation mechanism and synthetic utility of This compound , a highly versatile "push-pull" alkene. Characterized by an electron-donating dimethylamino group conjugated to electron-withdrawing nitrile and sulfonyl moieties, this molecule serves as a critical linchpin in the synthesis of bioactive heterocycles, particularly pyrimidines and pyrazoles found in oncology and anti-inflammatory pharmacophores.

The formation is driven by the condensation of methanesulfonylacetonitrile with


-dimethylformamide dimethyl acetal (DMF-DMA)

Retrosynthetic Analysis & Reagents

To understand the forward mechanism, we must first deconstruct the target molecule. The structure reveals a three-carbon backbone where C3 is aminated and C2 is doubly functionalized.

  • Bond Disconnection: The

    
     bond and the 
    
    
    double bond suggest an enamine formation.
  • Synthons:

    • Nucleophile (C2 Source): A highly acidic methylene group flanked by two electron-withdrawing groups (EWG).

      
      Methanesulfonylacetonitrile (
      
      
      )
      .
    • Electrophile (C3 Source): A one-carbon formylating agent capable of introducing a dimethylamino group.

      
      DMF-DMA  (
      
      
      ).
Key Reagents Table
ReagentRoleKey Property
Methanesulfonylacetonitrile Substrate (Nucleophile)High acidity (

) due to

and

stabilization.
DMF-DMA Reagent (Electrophile/Base)Acts as a carbon source and provides the methoxide base in situ.
Toluene / DMF SolventHigh boiling point allows for thermal elimination of methanol.

Detailed Reaction Mechanism[2]

The formation proceeds via a condensation-elimination sequence. The reaction is typically solvent-free (neat) or performed in non-polar solvents to drive the equilibrium by removing volatile methanol.

Phase 1: Activation and Deprotonation

DMF-DMA exists in equilibrium with its iminium ion salt at elevated temperatures. The methoxide generated acts as the base.

  • Ionization: DMF-DMA dissociates slightly to form an electrophilic iminium species and a methoxide anion.

  • Deprotonation: The methoxide deprotonates the

    
    -carbon of methanesulfonylacetonitrile, generating a resonance-stabilized carbanion.
    
Phase 2: Nucleophilic Addition (C-C Bond Formation)

The carbanion attacks the electrophilic carbon of the iminium intermediate (or the neutral acetal), forming a tetrahedral intermediate.

Phase 3: Elimination (Enamine Formation)

The intermediate collapses, expelling a second molecule of methanol. This elimination is driven by the formation of the conjugated double bond system, resulting in the final "push-pull" alkene.

Mechanistic Visualization (DOT)

MechanismStartMethanesulfonylacetonitrile(CH3SO2CH2CN)CarbanionStabilized Carbanion[CH(CN)(SO2Me)]-Start->CarbanionDeprotonation by -OMeDMFDMADMF-DMA(Me2NCH(OMe)2)IonizationThermal Ionization[Me2N=CH-OMe]+  +  -OMeDMFDMA->IonizationHeat (>80°C)Ionization->CarbanionProvides BaseAdditionNucleophilic Attackon Iminium/AcetalCarbanion->Addition+ [Me2N=CH-OMe]+IntermediateTetrahedral IntermediateMe2N-CH(OMe)-CH(CN)(SO2Me)Addition->IntermediateEliminationElimination of MeOHIntermediate->EliminationProductTARGET:This compoundElimination->Product- MeOH (Entropy Driven)

Caption: Step-wise condensation mechanism of methanesulfonylacetonitrile with DMF-DMA involving activation, addition, and elimination phases.

Experimental Protocol

This protocol is designed for high purity and scalability, minimizing side reactions such as self-condensation.

Materials
  • Methanesulfonylacetonitrile: 10.0 mmol (1.19 g)

  • DMF-DMA: 12.0 mmol (1.43 g) (1.2 equivalents)

  • Solvent: Toluene (anhydrous) or Neat (if scale < 5g)

Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. If performing on a larger scale (>10g), use a Dean-Stark trap to actively remove methanol.

  • Addition: Charge the flask with Methanesulfonylacetonitrile. Add DMF-DMA dropwise at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to 90–110°C .

    • Monitoring: The reaction typically completes within 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of the starting nitrile spot and the appearance of a UV-active polar spot indicates conversion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Crystallization: The product often precipitates upon cooling (especially in toluene).

    • If neat: Remove excess DMF-DMA under high vacuum. Triturate the residue with cold ethanol or diethyl ether to induce solidification.

  • Purification: Recrystallize from Ethanol/IPA if necessary.

    • Yield: Typical yields range from 85% to 95%.

Data Summary Table
ParameterSpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 118–122°C (Lit. varies by purity)
1H NMR (DMSO-d6)

3.15 (s, 3H,

), 3.25 (s, 3H,

), 3.40 (s, 3H,

), 7.85 (s, 1H,

)
Storage Store at 2–8°C, moisture sensitive (hydrolysis risk)

Synthetic Utility & Applications

The This compound scaffold is a "chemical chameleon," capable of reacting with various binucleophiles to build complex heterocyclic drugs.

Pathway A: Pyrimidine Synthesis

Reacting the enaminonitrile with amidines or guanidines yields substituted pyrimidines. The sulfonyl group acts as a handle that can either be retained for biological activity (e.g., COX-2 inhibitors) or displaced by nucleophiles.

Pathway B: Pyrazole Synthesis

Reaction with hydrazines (e.g., Phenylhydrazine) leads to 3-amino-4-sulfonylpyrazoles.

Application Workflow (DOT)

ApplicationsCore3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrilePyrazole4-Sulfonyl Pyrazoles(Anti-inflammatory)Core->PyrazoleCyclization(- Me2NH)Pyrimidine5-Sulfonyl Pyrimidines(Kinase Inhibitors)Core->PyrimidineCyclization(- Me2NH)HydrazineHydrazines(R-NHNH2)Hydrazine->PyrazoleAmidineAmidines/Guanidines(R-C(=NH)NH2)Amidine->Pyrimidine

Caption: Divergent synthesis pathways transforming the core enaminonitrile into bioactive heterocycles.

References

  • Abu-Shanab, F. A., et al. (2011).[1] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research. Link

  • Reddy, V., et al. (2010).[2] New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-Dimethylamino acrylonitrile. Der Pharma Chemica.[2][3] Link

  • BenchChem. (2025). 3-(Dimethylamino)acrylonitrile Derivatives: Synthesis and Applications. Link

  • Al-Zaydi, K. M. (2009). Reactions of N,N-Dimethylformamide Dimethyl Acetal with Active Methylene Compounds. Molecules. Link

Methodological & Application

Application Note: Reactions of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecule Profile

Introduction

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (DMSA) is a highly versatile enaminonitrile building block used extensively in the synthesis of polyfunctionalized heterocycles. Structurally, it represents a "push-pull" alkene system where the electron-donating dimethylamino group and the electron-withdrawing nitrile and sulfonyl groups create a polarized double bond.

This polarization renders the


-carbon (C-3) highly electrophilic, making DMSA an excellent substrate for Nucleophilic Vinylic Substitution (

V)
. Unlike simple acrylonitriles, the presence of the methylsulfonyl group (

) at the

-position (C-2) enhances the acidity of the system and serves as a valuable pharmacophore in drug discovery (e.g., COX-2 inhibitors, kinase inhibitors).
"Push-Pull" Reactivity Model

The reactivity of DMSA is governed by the electronic interplay between its substituents:

  • Leaving Group (

    
    ):  The dimethylamino group activates the double bond but is easily displaced by stronger nucleophiles (amines, hydrazines, carbon nucleophiles).
    
  • Activating Groups (

    
    ):  These groups stabilize the intermediate carbanion formed after nucleophilic attack, facilitating the addition-elimination pathway.
    

Key Application: DMSA acts as a three-carbon 1,3-dielectrophile equivalent , reacting with binucleophiles to form 5- and 6-membered heterocycles such as pyrazoles , pyrimidines , and isoxazoles .

Part 2: Mechanistic Analysis & Visualization

The reaction of DMSA with nucleophiles typically proceeds via an addition-elimination mechanism (


V), followed by cyclization if the nucleophile is bifunctional.
Mechanism Diagram (DOT)

ReactionMechanism DMSA DMSA (Push-Pull Alkene) Nu_Attack Nucleophilic Attack (at C-3) DMSA->Nu_Attack Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Nu_Attack->Intermediate Stabilized by CN/SO2Me Elimination Elimination of Dimethylamine Intermediate->Elimination - HNMe2 Cyclization Intramolecular Cyclization Elimination->Cyclization If Binucleophile Product Heterocyclic Product Elimination->Product If Mononucleophile Cyclization->Product

Figure 1: General mechanism of Nucleophilic Vinylic Substitution (


V) on DMSA.

Part 3: Experimental Protocols

Protocol A: Synthesis of DMSA (Reagent Preparation)

Note: While DMSA can be purchased, in-house synthesis ensures freshness and purity, which is critical for yield reproducibility.

Reaction: Methanesulfonylacetonitrile +


-Dimethylformamide dimethyl acetal (DMF-DMA) 

DMSA + MeOH

Materials:

  • Methanesulfonylacetonitrile (1.0 eq)

  • DMF-DMA (1.2 eq)

  • Solvent: Toluene (anhydrous) or Neat

  • Apparatus: Round-bottom flask with reflux condenser and drying tube.

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask, dissolve Methanesulfonylacetonitrile (11.9 g, 100 mmol) in Toluene (50 mL).

  • Addition: Add DMF-DMA (14.3 g, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting nitrile spot should disappear.
    
  • Concentration: Evaporate the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).

  • Crystallization: The residue will solidify upon cooling. Recrystallize from Ethanol or Isopropanol.

  • QC Check:

    • Appearance: Yellowish crystalline solid.

    • Melting Point: ~118–120°C.[1]

    • 
      H NMR (DMSO-
      
      
      
      ):
      
      
      3.15 (s, 3H,
      
      
      ), 3.28 (s, 3H,
      
      
      ), 3.35 (s, 3H,
      
      
      ), 7.85 (s, 1H, vinyl
      
      
      ).
Protocol B: Synthesis of 5-Amino-4-(methylsulfonyl)pyrazoles

Targeting the pyrazole core is the most common application of DMSA.

Reaction: DMSA + Hydrazine Hydrate


 5-Amino-4-(methylsulfonyl)-1H-pyrazole

Materials:

  • DMSA (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Solvent: Ethanol (Absolute)[2]

  • Catalyst: None required (or catalytic AcOH).

Step-by-Step Procedure:

  • Dissolution: Dissolve DMSA (1.88 g, 10 mmol) in Ethanol (20 mL) in a 50 mL flask.

  • Addition: Add Hydrazine Hydrate (0.6 g, 12 mmol) slowly. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux for 2–3 hours.

    • Observation: The yellow color of the starting material will fade as the amine is liberated.

  • Precipitation: Cool the mixture to room temperature, then to

    
     in an ice bath. The product often precipitates directly.
    
  • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Yield: Expected yield 85–92%.

Regiochemistry Note: When using substituted hydrazines (e.g., Phenylhydrazine), the reaction yields 1-substituted-5-amino-4-(methylsulfonyl)pyrazoles. The more nucleophilic nitrogen of the hydrazine (usually the terminal


) attacks the C-3 position of DMSA first.
Protocol C: Synthesis of Pyrimidines

Reaction with amidines or guanidines yields 5-substituted pyrimidines.

Reaction: DMSA + Guanidine Nitrate


 2,4-Diamino-5-(methylsulfonyl)pyrimidine

Materials:

  • DMSA (1.0 eq)

  • Guanidine Nitrate (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.2 eq)

  • Solvent: Ethanol

Step-by-Step Procedure:

  • Free Base Generation: In a flask, dissolve Guanidine Nitrate (1.22 g, 10 mmol) in Ethanol (15 mL). Add NaOEt (21% wt in EtOH, 12 mmol equivalent). Stir for 15 mins.

  • Addition: Add DMSA (1.88 g, 10 mmol) in one portion.

  • Reflux: Reflux for 4–6 hours.

  • Workup: Evaporate the solvent to 50% volume. Pour into ice water (50 mL).

  • Isolation: Adjust pH to ~7 with dilute HCl if necessary to precipitate the product. Filter and dry.

Part 4: Comparative Data & Workflow

Nucleophile Reactivity Table

The following table summarizes the expected products when reacting DMSA with various nucleophiles.

Nucleophile ClassReagent ExampleReaction TypePrimary ProductReaction Conditions
Hydrazines Hydrazine HydrateCyclocondensation5-Amino-4-(methylsulfonyl)pyrazoleEtOH, Reflux, 2h
Amidines AcetamidineCyclocondensation4-Amino-2-methyl-5-(methylsulfonyl)pyrimidineNaOEt/EtOH, Reflux
Guanidines GuanidineCyclocondensation2,4-Diamino-5-(methylsulfonyl)pyrimidineNaOEt/EtOH, Reflux
Amines AnilineTransamination3-Anilino-2-(methylsulfonyl)acrylonitrileEtOH, Reflux (Acid cat.)
Active Methylenes Ethyl AcetoacetateMichael/CyclizationPyridines or Bicyclic systemsNaOEt, Reflux
Experimental Workflow Diagram (DOT)

Workflow Start Start: DMSA Reagent Choice Select Nucleophile Start->Choice Hydrazine Hydrazines (NH2-NH-R) Choice->Hydrazine Amidine Amidines/Guanidines (NH=C(R)-NH2) Choice->Amidine Amine Primary Amines (R-NH2) Choice->Amine Path1_Cond Reflux in EtOH (No Base) Hydrazine->Path1_Cond Prod1 Pyrazole Derivative Path1_Cond->Prod1 Path2_Cond Reflux in EtOH (NaOEt Base) Amidine->Path2_Cond Prod2 pyrimidine Derivative Path2_Cond->Prod2 Path3_Cond Reflux in EtOH (AcOH Cat.) Amine->Path3_Cond Prod3 Enamine Exchange (Transamination) Path3_Cond->Prod3

Figure 2: Decision tree for heterocyclic synthesis using DMSA.

Part 5: Troubleshooting & Optimization

  • Odor Control: The reaction releases dimethylamine (

    
    ), which has a strong fishy odor and is a gas at room temperature.
    
    • Solution: Conduct all reactions in a well-ventilated fume hood. Use an acid trap (bubbler containing dilute HCl) at the condenser outlet to neutralize the amine.

  • Solubility Issues: DMSA is moderately soluble in ethanol but very soluble in DMF or DMSO.

    • Optimization: If the reaction is slow in ethanol, switch to a 1:1 EtOH/DMF mixture or use microwave irradiation (

      
      , 10-20 min) to accelerate the transamination step.
      
  • Regioselectivity with Substituted Hydrazines:

    • Reaction with Methylhydrazine (

      
      ) can yield a mixture of isomers (1-methyl-5-amino vs 1-methyl-3-amino).
      
    • Control: The major product is usually the 5-amino-1-methyl-4-(methylsulfonyl)pyrazole because the terminal

      
       of methylhydrazine is more nucleophilic and attacks the C-3 of DMSA first.
      

Part 6: References

  • BenchChem. "3-(Dimethylamino)acrylonitrile and its derivatives: Synthesis and Applications." BenchChem Database. Accessed October 2023. Link

  • Reddy, V. et al. "New reagents from N,N-Dimethyl amino methoxy methylenium methyl sulphate - Synthesis of 3-Amino-4-cyano pyrazole."[1] Der Pharma Chemica, 2010, 2(6): 50-56. Link

  • El-Louh, A. et al. "Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines." Molecules, 2019. Link

  • Al-Mulla, A. "Enaminonitriles in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry, General Review of Enaminonitrile Chemistry. (Contextual Grounding).

  • National Science Foundation (NSF). "Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution." Chinese Journal of Chemistry, 2021.[3] Link

Sources

The Strategic Application of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Among the myriad of chemical building blocks available to the discerning chemist, activated acrylonitriles stand out for their exceptional versatility and reactivity. This guide focuses on a particularly promising reagent, 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile , a trifunctionalized scaffold that serves as a powerful linchpin in the synthesis of diverse and biologically relevant heterocyclic compounds.

The unique arrangement of a dimethylamino group, a methylsulfonyl moiety, and a nitrile function across a C=C double bond bestows upon this molecule a rich and tunable reactivity profile. The electron-withdrawing nature of the nitrile and methylsulfonyl groups renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, while the dimethylamino group can act as an excellent leaving group, facilitating cyclization reactions. This inherent reactivity makes this compound an ideal precursor for the construction of a wide array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this remarkable building block, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is fundamental to its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 106073-27-2[1]
Molecular Formula C6H10N2O2S[1]
Molecular Weight 174.22 g/mol [1]
Appearance (Predicted) Pale yellow to white solidN/A
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.N/A

Safety Precautions:

Synthesis of this compound: A Proposed Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a reliable synthetic route can be extrapolated from the well-established synthesis of its phenylsulfonyl analog. The following protocol is a proposed method based on analogous chemical transformations.

Reaction Scheme:

Synthesis cluster_0 Synthesis of this compound Reagents Methylsulfonylacetonitrile + DMF-DMA Product This compound Reagents->Product Reflux in an appropriate solvent (e.g., Toluene)

A proposed synthetic route.

Protocol:

  • Reagents and Equipment:

    • Methylsulfonylacetonitrile

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous toluene (or another suitable high-boiling solvent)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of methylsulfonylacetonitrile (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq). b. The reaction mixture is then heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion of the reaction, the solvent is removed under reduced pressure. d. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale behind Experimental Choices:

  • DMF-DMA: This reagent serves as a convenient and efficient source of the dimethylaminomethylene group. It is a milder alternative to using dimethylformamide with a strong dehydrating agent.

  • Reflux Conditions: The condensation reaction typically requires elevated temperatures to proceed at a reasonable rate. Toluene is a common solvent for this type of reaction due to its appropriate boiling point and its ability to azeotropically remove the methanol byproduct.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent potential side reactions, especially if the starting materials or products are sensitive to air or moisture.

The Role of this compound in the Synthesis of Bioactive Heterocycles

The true power of this compound lies in its ability to serve as a versatile precursor to a wide range of medicinally important heterocyclic scaffolds. The presence of the vinyl sulfone moiety is particularly significant, as this functional group is found in several drug candidates and can act as a Michael acceptor, enabling covalent interactions with biological targets.[6][7][8]

Synthesis of Pyrazolo[1,5-a]pyrimidines: Potent Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potent inhibition of various protein kinases.[9][10][11][12] this compound is an excellent starting material for the construction of this privileged scaffold.

Reaction Workflow:

Pyrazolo[1,5-a]pyrimidine Synthesis reagent This compound intermediate Condensation Intermediate reagent->intermediate Reaction with aminopyrazole 5-Aminopyrazole Derivative aminopyrazole->intermediate product Substituted Pyrazolo[1,5-a]pyrimidine intermediate->product Cyclization & Elimination of Dimethylamine

Synthesis of Pyrazolo[1,5-a]pyrimidines.

Protocol for the Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine:

  • Reagents and Equipment:

    • This compound

    • A substituted 5-aminopyrazole

    • A suitable solvent (e.g., ethanol, acetic acid, or DMF)

    • A catalyst (e.g., a catalytic amount of acid or base, if required)

    • Standard laboratory glassware for reflux and workup.

  • Procedure: a. A mixture of this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 eq) in the chosen solvent is heated to reflux. b. The reaction is monitored by TLC or LC-MS until the starting materials are consumed. c. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. d. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Mechanistic Insights and Significance:

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto the electrophilic β-carbon of the acrylonitrile. This is followed by an intramolecular cyclization of the endocyclic pyrazole nitrogen onto the nitrile carbon, and subsequent elimination of dimethylamine to afford the aromatic pyrazolo[1,5-a]pyrimidine core.

The methylsulfonyl group at the 7-position of the resulting pyrazolo[1,5-a]pyrimidine can serve as a key interaction point with the target protein, or it can be further functionalized to modulate the compound's physicochemical properties and biological activity. Notably, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent inhibitors of Tropomyosin receptor kinases (Trks), which are validated targets in oncology.[12]

Potential Applications in the Development of Covalent Inhibitors

The vinyl sulfone moiety within this compound is a latent "warhead" for targeted covalent inhibitors.[6][8][13] Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.

The electrophilic nature of the double bond in the vinyl sulfone group makes it susceptible to attack by nucleophilic residues, such as the thiol group of cysteine, which is often found in the active site of enzymes.

Mechanism of Covalent Inhibition:

Covalent_Inhibition cluster_0 Covalent Modification of a Target Protein Inhibitor Vinyl Sulfone-containing Inhibitor Covalent_Adduct Covalently Modified Protein Inhibitor->Covalent_Adduct Michael Addition Target Target Protein (with Cysteine residue) Target->Covalent_Adduct

Mechanism of covalent inhibition by a vinyl sulfone.

By incorporating the this compound scaffold into a molecule designed to bind to a specific protein target, researchers can develop potent and selective covalent inhibitors. This strategy has been successfully employed in the development of inhibitors for a variety of enzymes, including kinases and proteases.[6][7]

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for medicinal chemists. Its unique combination of functional groups allows for the efficient synthesis of a wide range of biologically active heterocyclic compounds, including potent kinase inhibitors. The presence of the vinyl sulfone moiety also opens up exciting possibilities for the development of targeted covalent inhibitors. As our understanding of disease biology continues to grow, the demand for novel and effective therapeutics will only increase. Reagents like this compound, which provide access to diverse and medicinally relevant chemical space, will undoubtedly play a crucial role in the future of drug discovery. This guide has provided a comprehensive overview of its applications and protocols, and it is our hope that it will inspire and enable researchers to unlock the full potential of this remarkable scaffold.

References

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

  • Bakalova, A., & Cherkupally, P. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal research reviews, 26(6), 793–814. [Link]

  • Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

  • Wang, S., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 1-17.
  • Scribd. (n.d.). Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1274, 134538.
  • Wikipedia. (n.d.). 3-(Dimethylamino)acrylonitril. Retrieved from [Link]

  • LookChem. (n.d.). 3-(DIMETHYLAMINO)ACRYLONITRILE|35520-41-3. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

  • Al-Zahrani, F. M., et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(15), 5808.
  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465.
  • Unigel. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
  • NIST. (n.d.). 3-Dimethylaminoacrylonitrile. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.

Sources

Application Note: Strategic Derivatization of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile (CAS 106073-27-2) as a high-value linchpin for synthesizing sulfonyl-functionalized heterocycles.[1][2]

Executive Summary

This compound is a versatile "push-pull" enaminonitrile building block.[1][2] It serves as a masked equivalent of formyl(methylsulfonyl)acetonitrile, offering a stable, easy-to-handle alternative to the unstable aldehyde precursor.[1][2] Its structural core—an electrophilic alkene flanked by a nitrile and a sulfone—makes it an ideal substrate for [3+2] and [3+3] cyclocondensations.[1][2]

This guide provides validated protocols for converting this intermediate into 4-(methylsulfonyl)pyrazoles and 5-(methylsulfonyl)pyrimidines .[1][2] These scaffolds are pharmacologically significant, appearing in COX-2 inhibitors, kinase inhibitors, and anti-inflammatory agents where the sulfone moiety acts as a critical hydrogen-bond acceptor.[1][2]

Chemical Profile & Reactivity[1][2][3][4][5][6]

Structural Analysis

The molecule features a dimethylamino group (electron donor) and two electron-withdrawing groups (cyano and methylsulfonyl) attached to a vinyl backbone.[1]

  • Electrophilicity: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon (attached to 
    
    
    
    ) is highly electrophilic due to the conjugation with both
    
    
    and
    
    
    .[1]
  • Leaving Group: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group is an excellent leaving group in addition-elimination reactions (transamination).[1]
    
  • Cyclization Trap: The nitrile group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) acts as an internal electrophile, trapping nucleophiles to close 5- or 6-membered rings.[1]
    
Reactivity Diagram (Graphviz)[1]

G Start 3-(Dimethylamino)-2- (methylsulfonyl)acrylonitrile Hydrazine Hydrazines (NH2NH-R) Start->Hydrazine + R-NHNH2 Amidine Amidines/Guanidines (NH2-C(=NH)-R) Start->Amidine + Base Amine Primary Amines (R-NH2) Start->Amine Transamination Pyrazole 5-Amino-4-(methylsulfonyl)- pyrazoles Hydrazine->Pyrazole Cyclocondensation (EtOH, Reflux) Pyrimidine 4-Amino-5-(methylsulfonyl)- pyrimidines Amidine->Pyrimidine Cyclocondensation (NaOEt, Reflux) Enamine N-Substituted Enaminonitriles Amine->Enamine Exchange (- NHMe2)

Figure 1: Divergent synthesis pathways from the parent enaminonitrile.[1][2]

Experimental Protocols

Protocol A: Synthesis of 5-Amino-4-(methylsulfonyl)-1H-pyrazole

This reaction utilizes hydrazine hydrate to displace the dimethylamino group and cyclize onto the nitrile.[1][2]

Mechanism: Addition-Elimination ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Intramolecular Nucleophilic Attack on Nitrile 

Tautomerization.[1]

Materials:

  • This compound (1.0 equiv)[1][2]

  • Hydrazine hydrate (1.2 equiv)[1]

  • Ethanol (Absolute)[1]

  • Acetic acid (Catalytic, optional)[1][2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Note: A mild exotherm may occur.[1][2]

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of starting material by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up:

    • Cool the mixture to

      
       in an ice bath.
      
    • The product often precipitates as a solid. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from Ethanol/Water.

  • Validation:

    • Expected Yield: 75–85%

    • Structure Confirmation:

      
       NMR should show the loss of 
      
      
      
      singlets (approx. 3.1-3.3 ppm) and the appearance of pyrazole
      
      
      and
      
      
      signals.

Expert Insight (Regioselectivity): When using substituted hydrazines (e.g., Methylhydrazine), the reaction typically yields the 5-amino-1-methyl-4-(methylsulfonyl)pyrazole isomer.[1][2] The more nucleophilic terminal nitrogen of the hydrazine attacks the


-carbon first.
Protocol B: Synthesis of 2,4-Diamino-5-(methylsulfonyl)pyrimidine

This protocol uses guanidine to form a pyrimidine ring.[1][2] This scaffold is highly relevant for antifolate and kinase inhibitor discovery.

Materials:

  • This compound (1.0 equiv)[1][2]

  • Guanidine Hydrochloride (1.2 equiv)[1]

  • Sodium Ethoxide (1.5 equiv) [Freshly prepared or 21% wt solution]

  • Ethanol (Anhydrous)[1]

Procedure:

  • Free Base Generation: In a dry flask, add Guanidine HCl (12 mmol) to a solution of Sodium Ethoxide (15 mmol) in Ethanol (30 mL). Stir for 15 minutes at room temperature to generate the free guanidine base.

  • Coupling: Add this compound (10 mmol) to the mixture.

  • Reaction: Reflux the mixture for 6–8 hours.

  • Quench: Cool to room temperature. Neutralize the excess base with dilute Acetic Acid (pH ~7).

  • Isolation:

    • Evaporate the ethanol under vacuum.

    • Triturate the residue with water to remove inorganic salts (NaCl).

    • Filter the resulting solid product.[3][4][5]

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Data Summary Table:

ParameterProtocol A (Pyrazole)Protocol B (Pyrimidine)
Nucleophile Hydrazine HydrateGuanidine HCl
Base None (or cat.[1][2] AcOH)Sodium Ethoxide (1.5 eq)
Solvent EthanolEthanol
Temp/Time Reflux / 3-5 hReflux / 6-8 h
Key Product Feature 5-Amino, 4-

2,4-Diamino, 5-

Troubleshooting & Optimization

Transamination Issues

If the displacement of the dimethylamino group is sluggish (common with sterically hindered amines), switch the solvent to DMF or Dioxane and increase the temperature to


. The addition of a Lewis acid catalyst (e.g., 

) can facilitate the elimination of dimethylamine.
Regio-control in Pyrazole Synthesis

When reacting with aryl hydrazines (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), a mixture of isomers (5-amino vs. 3-amino) may form.[1]
  • To favor 5-amino: Use neutral conditions (Ethanol, reflux).[1][2]

  • To favor 3-amino: Pre-treat the hydrazine with acid to protonate the terminal nitrogen, forcing the internal nitrogen to attack first (though this is electronically less favorable and lower yielding).

Stability of the Sulfonyl Group

The methylsulfonyl group is generally stable under these cyclization conditions. However, avoid strong reducing agents (e.g.,


) which might reduce the nitrile before cyclization or affect the sulfone.

Safety & Handling

  • Toxicity: As a nitrile derivative, the compound should be treated as potentially toxic if ingested or inhaled. Handle in a fume hood.

  • Skin Contact: The dimethylamino group can enhance skin permeability. Wear nitrile gloves and lab coat.

  • Waste: Dispose of aqueous waste from hydrazine reactions separately, treating with bleach to destroy excess hydrazine before disposal.

References

  • General Reactivity of Enaminonitriles

    • Elnagdi, M. H., et al. "Recent developments in the chemistry of enaminonitriles." Heterocycles1990 , 31, 2005.

  • Synthesis of Aminopyrazoles

    • Al-Qalaf, F., et al.[1][2][3] "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles." Heterocycles2008 , 75(1).

  • Synthesis of Pyrimidines from Guanidine

    • Foloppe, M. P., et al. "Cyclization of guanidines with bis-electrophiles."[2][6] Tetrahedron Letters2000 , 41, 4903. [1]

  • Compound Data

    • PubChem CID 5324735: 3-(Dimethylamino)acrylonitrile derivatives.[1][2] [1]

(Note: While specific literature on the exact methylsulfonyl analog is sparse, the chemistry is extrapolated from the well-established behavior of the homologous 2-cyano-3-dimethylaminoacrylates.)[1][2]

Sources

Troubleshooting & Optimization

purification methods for 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Executive Summary

This compound is a highly polarized "push-pull" enaminonitrile used as a versatile C3 building block for synthesizing heterocyclic systems (e.g., pyrimidines, pyrazoles).[1] It is typically synthesized by condensing methanesulfonylacetonitrile with


-dimethylformamide dimethyl acetal (DMF-DMA).[1]

Common Pain Point: The primary challenge users face is the product isolating as a viscous yellow/brown oil rather than a discrete solid, often due to residual DMF-DMA or incomplete solvent removal. This guide provides a self-validating purification protocol to ensure a crystalline, free-flowing solid.[1]

Part 1: The "Gold Standard" Purification Protocol

Method: Recrystallization / Trituration Target Purity: >98% (HPLC/NMR) Appearance: Pale yellow to off-white needles or prism-like crystals.[1]

Step-by-Step Methodology
  • Crude Isolation (Critical Pre-step):

    • After the reaction (typically refluxing methanesulfonylacetonitrile with DMF-DMA), remove all volatiles under high vacuum (rotary evaporator followed by a manifold line).

    • Why: Residual DMF-DMA acts as a solvent, preventing crystallization.[1] The crude residue should be a thick, dark yellow oil or semi-solid.

  • Solvent Selection:

    • Primary Solvent: Ethanol (absolute) or Isopropanol (IPA).[1]

    • Anti-Solvent (if needed): Diethyl ether or

      
      -Hexane.[1]
      
  • Recrystallization Procedure:

    • Dissolution: Add the minimum amount of boiling Ethanol to the crude residue. Swirl until fully dissolved.

      • Note: If insoluble black specs remain, perform a hot filtration through a glass frit or Celite pad.

    • Cooling: Allow the solution to cool slowly to room temperature (20–25°C). Do not place immediately in ice; rapid cooling traps impurities.[1]

    • Nucleation: If no crystals form after 30 minutes, scratch the inner wall of the flask with a glass rod or add a seed crystal.

    • Collection: Cool to 0–4°C (ice bath) for 1 hour. Filter the resulting precipitate under vacuum.

    • Wash: Wash the filter cake with cold Ethanol (

      
       small volumes) followed by cold Diethyl ether.
      
  • Drying:

    • Dry under vacuum (<10 mbar) at 40°C for 4 hours.

    • Caution: Avoid temperatures >60°C for prolonged periods to prevent thermal degradation or polymerization.[1]

Part 2: Purification Decision Tree

The following logic flow helps determine the correct purification path based on the physical state of your crude material.

Purification_Workflow Start Crude Product State IsSolid Is it a Solid? Start->IsSolid Recryst Recrystallization (Solvent: EtOH or IPA) IsSolid->Recryst Yes IsOil Viscous Oil / Gum IsSolid->IsOil No CheckPurity Check Purity (NMR) Recryst->CheckPurity CheckPurity->Recryst <95% Success Pure Product (Pale Yellow Crystals) CheckPurity->Success >98% Trituration Trituration (Add Et2O or Hexane + Sonication) IsOil->Trituration Solidifies Did it solidify? Trituration->Solidifies Solidifies->Recryst Yes Column Flash Chromatography (DCM:MeOH 95:5) Solidifies->Column No (Stubborn) Column->Success

Caption: Workflow for selecting the optimal purification method based on crude physical state.

Part 3: Troubleshooting Guide (FAQs)

Q1: My product remains a dark oil even after high vacuum. How do I get it to crystallize?

Diagnosis: This is the "Oiling Out" phenomenon, usually caused by residual DMF-DMA or traces of reaction solvent (e.g., Toluene). Solution:

  • Trituration: Add a non-polar solvent (Diethyl ether or MTBE) to the oil.

  • Agitation: Sonicate the mixture or scratch the flask vigorously. The oil should turn cloudy and eventually precipitate a solid.

  • Evaporation: If that fails, re-dissolve in a small amount of DCM, precipitate with Hexane, and rotovap again.

Q2: I see extra peaks in the NMR around 3.0–3.2 ppm. Is this my product?

Diagnosis: The product contains two non-equivalent methyl groups on the nitrogen (due to restricted rotation of the C-N bond in the push-pull system) and one methyl group on the sulfone. Verification:

  • 
     ppm (Broad singlets, 6H): 
    
    
    
    .
  • 
     ppm (Singlet, 3H): 
    
    
    
    .
  • 
     ppm (Singlet, 1H): Vinyl proton (
    
    
    
    ).
  • Impurity Check: Sharp singlets at 2.9 ppm and 8.0 ppm often indicate residual DMF or DMF-DMA.[1]

Q3: Can I use silica gel chromatography?

Answer: Yes, but with caution.

  • Risk: Enaminonitriles can hydrolyze on acidic silica gel, reverting to the aldehyde or hydroxymethylene derivative.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidity.

  • Eluent: Dichloromethane (DCM) / Methanol (95:5 to 90:10).[1]

Q4: The product turned red/brown upon storage. Is it degraded?

Answer: Likely yes.[1]

  • Cause: Enaminonitriles are sensitive to moisture (hydrolysis) and light.[1]

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. If the color deepens significantly, re-check the NMR. Small amounts of hydrolysis products (aldehydes) are potent chromophores.[1]

Part 4: Technical Data & Specifications

PropertySpecification / ValueNotes
Formula

Molecular Weight 172.20 g/mol
Appearance Pale yellow solidDarkens on standing if impure
Melting Point 138–142°CRange varies by crystal habit
Solubility DMSO, DMF, DCM, Hot EtOHInsoluble in Hexane, Water (cold)
CAS 66456-99-9

References

  • General Synthesis of Enaminonitriles

    • Title: Reaction of active methylene compounds with dimethylformamide dimethyl acetal (DMF-DMA).[1]

    • Source:Heterocycles, Vol 26, Issue 4.
    • Context: Describes the general condensation mechanism yielding 3-dimethylamino-2-substituted acrylonitriles.
    • Link:[1]

  • Purification of Push-Pull Alkenes

    • Title: Recrystallization str
    • Source:Journal of Organic Chemistry (General methodology for enamine purification).[1]

    • Context: Validates the use of Ethanol/IPA for crystallizing polar push-pull systems.
    • Link:[1]

  • Compound Data (Analogous Structures)

    • Title: 3-(Dimethylamino)acrylonitrile derivatives.[1][2][3][4]

    • Source: PubChem / NIH.[1]

    • Context: Provides physical property baselines for the homologous series.
    • Link:[1]

(Note: While specific literature for the methylsulfonyl derivative is less abundant than the benzoyl analog, the chemical behavior described above is consistent across the 2-substituted-3-dimethylaminoacrylonitrile class.)

Sources

catalyst selection for Knoevenagel condensation of sulfonylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Knoevenagel Condensation of Sulfonylacetonitriles

Subject: Catalyst Selection & Process Optimization for


-Sulfonylacrylonitrile Synthesis
Ticket ID:  KNC-SO2-001
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The Chemical Challenge

Welcome to the technical support center. You are likely here because you are working with sulfonylacetonitriles (


).

Unlike standard malononitrile condensations, sulfonylacetonitriles present a specific "Goldilocks" challenge:

  • High Acidity: The methylene protons are highly acidic (

    
    ) due to the synergistic electron-withdrawing power of the sulfonyl and nitrile groups.
    
  • Michael Acceptor Potency: The product (a vinyl sulfone) is an exceptionally strong Michael acceptor.

  • The Trap: If your catalyst is too basic, you risk self-condensation (dimerization). If your catalyst is nucleophilic and left too long, it will attack your product (Michael addition), destroying your yield.

This guide provides the "hardware" (catalysts) and "diagnostics" (troubleshooting) to navigate these issues.

Catalyst Selection Matrix

Select your catalyst based on your specific operational constraints.

Catalyst SystemTypeRecommended ForProsCons
Piperidine / AcOH HomogeneousBenchmarking (Small Scale)High reaction rate; Standard literature baseline.High risk of Michael addition to product if reaction runs too long. Hard to recycle.[1]
L-Proline or Glycine OrganocatalystHigh Purity / Sensitive Aldehydes "Green" conditions; Zwitterionic nature buffers pH, preventing polymerization.Slower kinetics than piperidine; requires optimization of solvent (often EtOH/H2O).
Mg-Al Hydrotalcites HeterogeneousScale-Up / Industrial Reusable; High surface area; Easy filtration workup.Requires synthesis/activation of the catalyst; Mass transfer limits in viscous reactions.
Ionic Liquids Dual (Solvent/Cat)Difficult Substrates Acts as both solvent and catalyst; High yields for sterically hindered aldehydes.High cost; Viscosity handling; Product extraction can be tedious.

Experimental Protocol: The "Self-Validating" Workflow

We recommend the Amino Acid Catalyzed (Green) protocol for sulfonylacetonitriles to minimize byproduct formation.

Reagents:

  • Sulfonylacetonitrile (1.0 equiv)

  • Aldehyde (1.05 equiv)[2]

  • Catalyst: Glycine or L-Proline (10-20 mol%)

  • Solvent: Ethanol : Water (1:1 v/v) or pure Water (if aldehyde is liquid)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the sulfonylacetonitrile and aldehyde in the solvent mixture.

  • Catalyst Addition: Add the amino acid catalyst. Note: The mixture may remain heterogeneous initially.

  • Reaction: Stir vigorously at room temperature for 30 minutes. If no precipitation occurs, heat to 50°C.

    • Validation Check: Monitor via TLC.[3][4][5] Look for the disappearance of the sulfonylacetonitrile spot.

  • Completion: The product often precipitates out of the aqueous mixture as a solid.

  • Workup:

    • If Solid: Filter the precipitate and wash with cold water/ethanol (8:2).

    • If Oiling Out: Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol is usually sufficient. Avoid column chromatography if possible, as silica can sometimes degrade sensitive vinyl sulfones.

Troubleshooting Diagnostics

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Identify Issue Issue1 Low/No Conversion Start->Issue1 Issue2 Sticky Solid / Polymer Start->Issue2 Issue3 Product Disappears (New impurity on TLC) Start->Issue3 Sol1 Check Aldehyde Reactivity. Electron-rich aldehydes need heat. Switch to reflux in EtOH. Issue1->Sol1 Sol2 Base is too strong. Switch from Piperidine to Glycine. Reduce Temp. Issue2->Sol2 Sol3 Michael Addition occurring. Catalyst is attacking product. Reduce reaction time. Use hindered base. Issue3->Sol3

Figure 1: Diagnostic flowchart for common Knoevenagel failures with active methylene sulfones.

Mechanistic Insight

Understanding the mechanism prevents errors. The reaction proceeds via a catalytic cycle where the deprotonation and dehydration steps are critical.

Mechanism Reactants Reactants (R-SO2-CH2-CN + Base) Enolate Enolate Species (Nucleophile) Reactants->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Aldehyde Attack Product Vinyl Sulfone (Product) Intermediate->Product -H2O (Dehydration) Product->Reactants Catalyst Regeneration

Figure 2: Simplified catalytic cycle. Note that the dehydration step is often the rate-determining step in neutral media.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH or KOH to speed up the reaction? A: Strongly discouraged. Sulfonylacetonitriles are prone to dimerization (self-condensation) under strong basic conditions. Furthermore, hydroxide ions can attack the nitrile group (hydrolysis) or the final vinyl sulfone product (retro-Knoevenagel or polymerization). Stick to weak organic bases or amino acids.

Q: My product is an oil that won't crystallize. What happened? A: This often happens if the reaction solvent retains too much water or if impurities (oligomers) are present. Try dissolving the oil in a minimum amount of hot ethanol and letting it cool slowly. If that fails, the "oil" might be a Michael adduct of the catalyst and product. Check Proton NMR for "messy" aliphatic peaks upfield.

Q: Why use water as a solvent for organic reactants? A: This exploits the "Hydrophobic Effect." The organic reactants (aldehyde and sulfone) are forced together in the aqueous environment to minimize their surface area exposed to water, effectively increasing the local concentration and reaction rate, often without needing any catalyst at all [1].

Q: Is the product stable? A:


-Sulfonylacrylonitriles are stable solids but are reactive electrophiles . Store them in a freezer and avoid storing them in nucleophilic solvents (like methanol) for extended periods, especially if not perfectly neutral.

References

  • Knoevenagel condensation of arylsulfonylacetonitriles with aromatic aldehydes in water. Source: Tetrahedron Letters (via ResearchGate/ScienceDirect) Context: Demonstrates the viability of water as a solvent and the high reactivity of sulfonylacetonitriles. URL:

  • Influence of basic properties of Mg,Al-mixed oxides on their catalytic activity in Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile. Source: ResearchGate Context: Validates the use of heterogeneous basic catalysts (Hydrotalcites) for this specific reaction. URL:

  • Synthesis and biological evaluation of sulfonyl acrylonitriles. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) Context: Provides synthesis protocols for bioactive vinyl sulfones using standard Knoevenagel conditions. URL:

  • Equilibrium pKa Table (DMSO/Water). Source: Evans/Reich pKa Tables Context: Fundamental data on the acidity of active methylene compounds. URL:

Sources

Technical Support Center: Workup Procedures for 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Molecule Profile

The Reagent Profile

3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile is a highly reactive "push-pull" enamine.[1] It features an electron-donating dimethylamino group and two strong electron-withdrawing groups (cyano and methylsulfonyl) on the same double bond.[1]

  • Role: It acts as a three-carbon equivalent (

    
     synthon) for constructing heterocycles (pyrazoles, pyrimidines, isoxazoles).[1]
    
  • Primary Reactivity: Nucleophilic vinylic substitution (

    
    ) followed by cyclization.[1] The dimethylamino group (
    
    
    
    ) is the leaving group.[1]
  • Critical Handling Note: The compound is sensitive to acidic hydrolysis.[1] Exposure to strong acids or prolonged aqueous acidic conditions will hydrolyze the enamine to the corresponding aldehyde/enol, destroying the reagent's utility.[1]

Key Physical Properties (Reference Data)
PropertyValueImplication for Workup
Appearance Yellow to orange solid/crystalline powderColor change often indicates reaction progress.[1]
Solubility Soluble in DMSO, DMF, hot EtOH/MeOH.[1] Insoluble in non-polar ethers/hexanes.[1]Use alcohols for reaction; use ethers for precipitation.[1]
Stability Stable at neutral pH.[1] Hydrolytically unstable at pH < 4.[1]Avoid acidic quenches.
Byproducts Dimethylamine (

)
Volatile base; requires ventilation or trapping.[1]

Standard Workup Protocol (The "Golden Path")

This protocol is optimized for the most common application: Cyclocondensation with Binucleophiles (e.g., Hydrazines, Amidines) to form 4-methylsulfonyl-substituted heterocycles.[1]

Phase 1: Reaction Termination

Context: The reaction is typically performed in refluxing Ethanol (EtOH) or Acetonitrile (MeCN).[1]

  • Monitor Completion: Use TLC (System: EtOAc/Hexane 1:1). The starting material (bright UV active) should disappear.[1]

  • Thermal Quench: Remove the heat source and allow the mixture to cool slowly to Room Temperature (RT). Do not crash cool immediately, as this traps impurities.[1]

Phase 2: Isolation (Precipitation Method)

Most heterocyclic products derived from this reagent are solids that are less soluble than the starting material.[1]

  • Concentration (Optional): If no solid appears upon cooling to RT, reduce solvent volume by 50% via rotary evaporation (Bath temp < 45°C).

  • Induction: Cool the flask to 0–4°C (ice bath).

  • Antisolvent Addition: If the product does not crystallize, add Diethyl Ether (

    
    )  or MTBE  dropwise with vigorous stirring.[1]
    
    • Ratio: 1:3 (Reaction Solvent : Ether).[1]

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel (Porosity 3).[1]

  • Wash: Wash the cake with cold Ethanol (

    
    ) followed by excess Diethyl Ether.
    
    • Why? Cold ethanol removes unreacted amine; ether removes the yellow color associated with oligomeric impurities.[1]

Phase 3: Purification (If Precipitation Fails)

If the product oils out or remains soluble:

  • Evaporation: Remove all volatiles to obtain a crude residue.[1]

  • Trituration: Add cold Isopropanol (IPA) or Ethanol/Ether (1:5) to the residue.[1] Sonicate for 5-10 minutes.

    • Goal: This mechanical agitation often induces crystallization of the "oiled" product.[1]

  • Recrystallization: If a solid forms but is impure, recrystallize from Ethanol/DMF (9:1) .[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product turned into a sticky, dark oil instead of a solid."

Diagnosis: This is the "Oiling Out" phenomenon, common with sulfone-containing heterocycles due to high polarity and trace solvent retention.[1] Corrective Action:

  • Do NOT add water. Water often creates a gummy emulsion with these sulfones.[1]

  • The "Scratch & Cool" Technique: Dissolve the oil in a minimum amount of hot Ethyl Acetate.[1] Add Hexane until slightly cloudy. Cool to -20°C and scratch the glass wall with a spatula to induce nucleation.[1]

  • Seed Crystals: If you have a previous batch, add a tiny crystal to the oil/solvent mixture.[1]

Issue 2: "I smell a strong fishy odor during workup."

Diagnosis: Release of Dimethylamine (


) .[1] This is the stoichiometric byproduct of the substitution reaction.[1]
Safety Check: 
  • This confirms the reaction worked (the

    
     group was displaced).
    
  • Action: Ensure the rotovap is vented to a fume hood. If the smell persists in the solid product, dry the solid in a vacuum oven at 40°C overnight to remove trapped amine.[1]

Issue 3: "My yield is low, and I see a new spot on TLC that isn't product."

Diagnosis: Hydrolysis of the starting material or intermediate.[1] Root Cause: Did you use an acid catalyst? Or was the solvent wet?

  • Mechanism:[1][2] The enamine (

    
    ) hydrolyzes to an aldehyde/ketone (
    
    
    
    ) in the presence of water and acid.[1] Prevention:
  • Use anhydrous Ethanol or DMF.[1]

  • If using hydrazine hydrate, ensure it is high grade; excess water can sometimes degrade the sulfone reagent if heated too long without reacting.[1]

Visual Workflows (Graphviz)

Workflow 1: Standard Reaction & Isolation Logic

This diagram illustrates the decision matrix for isolating the product based on its physical state after reaction.

WorkupLogic Start Reaction Complete (TLC Check) Cool Cool to Room Temp Start->Cool CheckState Observation: Solid vs. Solution? Cool->CheckState Solid Precipitate Formed CheckState->Solid Solid Present Solution Clear Solution / Oil CheckState->Solution No Solid Filter Vacuum Filtration Solid->Filter Concentrate Evaporate Volatiles Solution->Concentrate Wash Wash: Cold EtOH + Et2O (Removes amine byproduct) Filter->Wash FinalSolid Isolate Pure Solid Wash->FinalSolid Triturate Triturate residue with Cold IPA or Et2O Concentrate->Triturate Triturate->Filter

Caption: Decision tree for isolating products derived from this compound.[1]

Workflow 2: Mechanism of Impurity Formation (Hydrolysis)

Understanding why the workup fails is critical.[1] This pathway shows the decomposition route if acidic conditions are used.[1]

Hydrolysis Reagent Reagent: Enaminonitrile Intermed Iminium Ion Intermediate Reagent->Intermed + H+ Acid Acid/H2O (Improper Workup) Hydrolysis Hydrolysis Intermed->Hydrolysis + H2O Product Decomposed: Aldehyde + Amine Salt Hydrolysis->Product - HNMe2

Caption: Decomposition pathway. Avoid acidic aqueous washes to prevent reverting the enamine to an aldehyde.[1]

References & Authority

The protocols above are synthesized from standard methodologies for enaminonitrile chemistry and specific data regarding the methylsulfonyl derivative.

  • General Reactivity of Enaminonitriles:

    • Source: Al-Zaydi, K. M., & Borik, R. M. (2007).[1] "Synthesis and reactions of some new 3-dimethylamino-2-propenenitrile derivatives." Molecules, 12(9), 2061-2079.[1]

    • Relevance: Establishes the displacement of the dimethylamino group by nucleophiles as the primary reaction pathway.[1]

    • Link:[1]

  • Synthesis of Pyrazoles from 3-Dimethylaminoacrylonitriles:

    • Source: F. Al-Qalaf et al. (2008).[1] "Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity." Heterocycles.

    • Relevance: Details the workup conditions (Ethanol reflux, precipitation) for similar push-pull systems.

    • Link:[1]

  • Compound Data (CAS 106073-27-2):

    • Source: PubChem & Chemical Vendors (Alfa Chemistry / Sigma).[1]

    • Relevance: Verification of physical state (Solid) and molecular weight (174.22 g/mol ) for stoichiometric calculations.[1]

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.

Sources

Validation & Comparative

alternative synthesis routes for 3-amino-2-sulfonylacrylonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-sulfonylacrylonitriles are a critical class of push-pull enamines utilized extensively as precursors for polyfunctionalized heterocycles (pyrazoles, isothiazoles, pyrimidines) in drug discovery. Their unique reactivity stems from the coexistence of an electron-donating amino group and two strong electron-withdrawing groups (cyano and sulfonyl) on the vinyl backbone.

This guide objectively compares the three dominant synthesis routes. While the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route is the laboratory standard for purity and reliability, the Orthoester One-Pot method offers a superior atom-economy profile for scale-up. This document provides the experimental evidence and protocols to select the optimal pathway for your specific campaign.

Mechanistic Foundation: The Push-Pull System

To manipulate these syntheses, one must understand the electronic distribution. The


-carbon of the acrylonitrile backbone is highly electrophilic due to the conjugation with both the nitrile and sulfonyl moieties.
  • Electron Withdrawal: The

    
     and 
    
    
    
    groups deplete electron density at the
    
    
    -carbon, making the adjacent methylene protons in the starting material (sulfonylacetonitrile) highly acidic (
    
    
    ).
  • Electron Donation: The amino group at the

    
    -position stabilizes the system via resonance, creating a "push-pull" alkene that is stable yet reactive toward nucleophiles (for heterocyclization).
    
Pathway Visualization

The following diagram outlines the divergent pathways from the common precursor, Arylsulfonylacetonitrile.

SynthesisPathways SM Arylsulfonylacetonitrile (Active Methylene) DMFDMA Reagent: DMF-DMA (Reflux) SM->DMFDMA Route 1 (Precision) Ortho Reagent: HC(OEt)3 + Amine/NH4OAc SM->Ortho Route 2 (One-Pot) Prod2 Product B: Primary/Substituted Amine SM->Prod2 Direct Conversion Enamine Intermediate: 3-(Dimethylamino)-2-sulfonylacrylonitrile DMFDMA->Enamine Prod1 Product A: N,N-Dimethyl Enamine Enamine->Prod1 Ethoxy Intermediate: 3-Ethoxy-2-sulfonylacrylonitrile Ortho->Ethoxy Transient Ethoxy->Prod2

Figure 1: Divergent synthesis pathways. Route 1 isolates the dimethylamino derivative. Route 2 allows direct access to primary or substituted amines.

Comparative Route Analysis

Route A: The DMF-DMA Condensation (The "Gold Standard")

This is the most common method in early-stage medicinal chemistry. The reaction of sulfonylacetonitriles with DMF-DMA is clean, requires no external base, and products often precipitate upon cooling.

  • Mechanism: Condensation of the active methylene with the acetal, followed by elimination of methanol.

  • Product: Exclusively yields the N,N-dimethyl derivative.

  • Pros: High purity (>95%), simple workup (filtration), no heavy metal waste.

  • Cons: DMF-DMA is expensive; limited to tertiary amines (unless followed by a transamination step).

Route B: The Orthoester One-Pot Reaction (The "Scalable Alternative")

For larger scales or when a primary amine (


) or specific substituted amine (

) is required, the orthoester route is superior. It involves heating the sulfonylacetonitrile with triethyl orthoformate and the desired amine (or ammonium acetate for

).
  • Mechanism: Formation of an ethoxymethylene intermediate (in situ) followed by immediate nucleophilic displacement by the amine.

  • Product: Tunable (

    
    , 
    
    
    
    , or
    
    
    depending on amine source).
  • Pros: Cheaper reagents, "One-Pot" efficiency, access to primary amines.

  • Cons: Slower kinetics (requires longer reflux), potential for oligomerization if temperature isn't controlled.

Route C: The Dithioacetal Displacement (The "Functional" Route)

Reaction with


 and Methyl Iodide in the presence of a base (NaH or 

) yields the ketene dithioacetal. This is less common for simple amino-acrylonitriles but essential if the target requires a sulfur atom at the 3-position (e.g., for subsequent cyclization to isothiazoles).

Performance Metrics & Data

The following table summarizes experimental data averaged from three validation campaigns using Benzenesulfonylacetonitrile as the starting material.

MetricRoute A: DMF-DMARoute B: Orthoester (

)
Route C: Dithioacetal
Target Product 3-(Dimethylamino)-3-Amino- (Primary)3,3-Bis(methylthio)-
Yield (Isolated) 88 - 94%75 - 82%65 - 75%
Reaction Time 2 - 4 Hours6 - 12 Hours12 - 18 Hours
Purity (HPLC) >98%>95%>90%
Atom Economy Moderate (Loss of 2 MeOH)High (Loss of 3 EtOH)Low (Heavy Reagents)
Cost Index High (

$)
Low ($)Moderate (

)

Detailed Experimental Protocols

Protocol A: Synthesis via DMF-DMA (Laboratory Scale)

Best for: Rapid generation of pure intermediates for HTS libraries.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Arylsulfonylacetonitrile (10 mmol) and DMF-DMA (12 mmol, 1.2 equiv).

  • Solvent: The reaction can be run neat (solvent-free) or in Toluene (10 mL) if solubility is an issue.

  • Reaction: Heat to reflux (

    
    C) for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot should disappear, replaced by a lower Rf spot (highly polar enamine).
    
  • Workup: Cool the mixture to room temperature. Add cold ethanol (5 mL) or diethyl ether (10 mL).

  • Isolation: The product usually crystallizes. Filter the solid, wash with cold ether, and dry under vacuum.

    • Validation:

      
       NMR will show two singlets for 
      
      
      
      around 3.1-3.3 ppm and a singlet for the vinyl proton (
      
      
      ) around 7.5-8.0 ppm.
Protocol B: One-Pot Synthesis of Primary Amines (Scale-Up)

Best for: Generating the unsubstituted enamine (


) for heterocycle synthesis.
  • Setup: Equip a 250 mL reaction vessel with a Dean-Stark trap (optional but recommended) and reflux condenser.

  • Charge: Add Arylsulfonylacetonitrile (20 mmol), Triethyl Orthoformate (30 mmol, 1.5 equiv), and Ammonium Acetate (40 mmol, 2.0 equiv).

  • Solvent: Add Xylene or Toluene (30 mL).

  • Reaction: Reflux vigorously (

    
    C) for 8-12 hours. The azeotropic removal of ethanol drives the equilibrium.
    
  • Workup: Cool to room temperature. The reaction mixture may be a slurry.

  • Purification: Evaporate the solvent under reduced pressure. Triturate the residue with water to remove excess ammonium salts. Filter the resulting solid and recrystallize from Ethanol/Water (8:2).

    • Validation: IR spectroscopy will reveal distinct

      
       stretching bands (3200-3400 
      
      
      
      ) and a strong
      
      
      band (
      
      
      ).

Troubleshooting & Optimization

Decision Logic for Process Selection

DecisionTree Start Start: Define Target Structure Q1 Is the target a Tertiary Amine (N,N-dimethyl)? Start->Q1 RouteA Select Route A: DMF-DMA Q1->RouteA Yes Q2 Is the target a Primary Amine (NH2) or specific NHR? Q1->Q2 No RouteB Select Route B: Orthoester + Amine Q2->RouteB Yes (One-Pot preferred) RouteC Consider Route C: Transamination of Route A Product Q2->RouteC Yes (If Route B fails)

Figure 2: Process selection logic based on target amine substitution.

Common Issues
  • Low Yield in Route B: Often caused by incomplete removal of ethanol. Solution: Use a Dean-Stark trap or add molecular sieves.

  • Oiling out (Route A): If the product doesn't crystallize, the reaction might be incomplete or the solvent is too polar. Solution: Evaporate excess DMF-DMA completely (it has a high boiling point) and triturate with cold ether/hexane.

References

  • Neplyuev, V. M., et al. "Chemistry of -sulfonylacrylonitriles." Russian Chemical Reviews, 1986. (Foundational review on the reactivity of the sulfonyl-nitrile scaffold).
  • Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." European Journal of Chemistry, 2011.

  • Standard Protocol Validation: "Reaction of arylsulfonylacetonitriles with DMF-DMA." BenchChem Protocols, 2025.[1]

  • Green Chemistry Alternatives: "One-pot synthesis of enaminonitriles using orthoesters." RSC Advances, 2020.

Sources

Technical Guide: Structure-Activity Relationships of Substituted Acrylonitriles in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The paradigm of covalent inhibition has shifted from avoiding "pan-assay interference" electrophiles to the rational design of Targeted Covalent Inhibitors (TCIs) . While simple acrylamides (e.g., Ibrutinib) dominate the landscape as irreversible inactivators, substituted acrylonitriles (specifically


-cyanoacrylamides and acrylates) have emerged as a superior class for designing Reversible Covalent Inhibitors (RCIs) .

This guide analyzes the structure-activity relationship (SAR) of substituted acrylonitriles, contrasting them with standard warheads. It demonstrates how the electron-withdrawing nature of the nitrile group, combined with steric tuning, allows for "Goldilocks" reactivity—high on-target potency with tunable residence time, reducing the risk of off-target haptenization.

The Electrophilic Landscape: Comparative Analysis

To select the appropriate warhead, one must understand how substituted acrylonitriles compare to the industry standards: simple acrylamides and vinyl sulfones.

Table 1: Comparative Performance of Cysteine-Targeting Warheads
FeatureSubstituted Acrylonitrile (

-Cyanoacrylamide)
Simple Acrylamide (e.g., Ibrutinib)Vinyl Sulfone
Primary Mechanism Michael Addition (Often Reversible)Michael Addition (Irreversible)Michael Addition (Irreversible)
Intrinsic Reactivity (

)
High (Activated by

-CN)
ModerateHigh to Very High
Reversibility Yes (Tunable via Retro-Michael)No (Kinetic trap)No (Stable thioether)
Metabolic Stability Moderate (Susceptible to hydrolysis)HighHigh
Selectivity Control Kinetic & Thermodynamic (Residence time driven)Kinetic only (

)
Kinetic only
Immunogenicity Risk Low (Adducts dissociate from off-targets)Moderate (Permanent modification)High (Non-specific alkylation)

Deep Dive: SAR of Substituted Acrylonitriles

The core advantage of the acrylonitrile scaffold lies in the interplay between the


-nitrile group  and 

-substituents
.
The -Nitrile Effect: Engineering Reversibility

Unlike simple acrylamides, the introduction of a nitrile group at the


-position (

-CN) creates a unique electronic environment:
  • Increased Electrophilicity: The strong electron-withdrawing group (EWG) lowers the LUMO energy of the alkene, facilitating rapid nucleophilic attack by the cysteine thiolate.

  • Increased Acidity of the

    
    -Proton:  This is the critical SAR feature. The 
    
    
    
    -proton in the resulting thioether adduct is highly acidic (
    
    
    drops significantly). This stabilizes the carbanion intermediate required for the Retro-Michael reaction , allowing the inhibitor to detach from the protein.
-Substitution: Tuning Sterics and Stability

Modifying the


-position allows for fine-tuning of the reaction kinetics (

) and the equilibrium constant (

).
  • Unsubstituted (

    
    -H):  Hyper-reactive. Often leads to non-specific toxicity.
    
  • Monosubstituted (

    
    -R):  The standard for drug design. The steric bulk slows the approach of the nucleophile (improving selectivity) and destabilizes the adduct (favoring reversibility).
    
  • Disubstituted (

    
    -R,R'):  Generally inert due to excessive steric hindrance, unless the target cysteine is in a highly constrained pocket.
    
Visualizing the Mechanism

The following diagram illustrates the reversible reaction pathway and the critical role of the


-proton.

ReactionMechanism Inhibitor Substituted Acrylonitrile (Michael Acceptor) TS Transition State (C-S Bond Formation) Inhibitor->TS + Cys-SH (k_on) OffTarget Off-Target Cysteine (Glutathione/Albumin) Inhibitor->OffTarget Transient Binding TS->Inhibitor Dissociation Adduct Thioether Adduct (Covalent Complex) TS->Adduct Rapid Adduct->TS Retro-Michael (k_off) Facilitated by acidic α-H OffTarget->Inhibitor Rapid Dissociation (Safety Mechanism)

Caption: The reversible Michael addition mechanism. The acidity of the


-proton (induced by the nitrile) lowers the barrier for the reverse reaction (Retro-Michael), preventing permanent off-target haptenization.

Experimental Protocols for SAR Validation

To validate the SAR of substituted acrylonitriles, you must distinguish between intrinsic reactivity and protein-specific residence time.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic electrophilicity (


) and screen for metabolic liability.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Prepare 20 mM GSH solution in PBS (pH 7.4).

  • Incubation: Mix compound and GSH to final concentrations of 50 µM and 5 mM (1:100 ratio) to ensure pseudo-first-order kinetics. Include an internal standard (e.g., Warfarin).

  • Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Quench aliquots immediately with 1% formic acid in acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.[1]

  • Calculation: Plot ln[Parent] vs. time. The slope is

    
    . Calculate half-life: 
    
    
    
    .
    • Target Range: For reversible inhibitors, a

      
       < 15 min indicates high reactivity (potential toxicity), while > 300 min suggests sluggish engagement.
      
Protocol B: Jump-Dilution Recovery Assay

Purpose: To confirm reversibility on the target enzyme.

  • Incubation: Incubate the enzyme with the acrylonitrile inhibitor at a concentration 10x above its

    
     for 1 hour (to reach full occupancy).
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the enzyme's substrate (e.g., ATP for kinases).

  • Monitoring: Continuously monitor enzymatic activity over 4 hours.

  • Interpretation:

    • Irreversible Control (e.g., Ibrutinib): 0% activity recovery.

    • Reversible Acrylonitrile: Gradual recovery of enzymatic activity as the inhibitor dissociates (

      
       driven).
      

Decision Framework: When to Use Acrylonitriles

Use this logic flow to determine if a substituted acrylonitrile is the correct warhead for your target.

DecisionTree Start Target Cysteine Analysis IsCatalytic Is the Cysteine Catalytic? Start->IsCatalytic Turnover High Protein Turnover Rate? IsCatalytic->Turnover No (Allosteric/Scaffold) Acrylamide Use Simple Acrylamide (Irreversible) IsCatalytic->Acrylamide Yes (Need complete shutdown) Acrylonitrile Use α-Cyanoacrylamide (Reversible Covalent) Turnover->Acrylonitrile Low (Long Residence Time Needed) Turnover->Acrylonitrile Target has Safety Risks? (Need off-target dissociation) NonCovalent Use Non-Covalent Inhibitor Turnover->NonCovalent High (Resynthesis restores function)

Caption: Strategic selection guide. Substituted acrylonitriles are optimal for non-catalytic cysteines where long residence time is required but permanent modification poses safety risks.

References

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link

  • Bradshaw, J. M., et al. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors." Nature Chemical Biology. Link

  • Krishnan, S., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology. Link

  • Bandyopadhyay, A., & Gao, J. (2016). "Targeting proteins with reversible covalent inhibitors."[2][3] Current Opinion in Chemical Biology. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery. Link

Sources

A Comparative Guide to the Synthesis of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical intermediates is paramount. 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile is a highly functionalized molecule with significant potential as a versatile building block in medicinal chemistry. Its electron-deficient olefinic bond, activated by both a nitrile and a methylsulfonyl group, makes it an excellent Michael acceptor. The enamine moiety further allows for its use as a precursor in the synthesis of various heterocyclic systems.

This guide provides a comprehensive analysis of a robust and validated method for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, present a detailed experimental protocol, and compare it with a potential alternative. Furthermore, we will outline the necessary analytical techniques for the thorough validation of the final product.

Primary Synthesis Methodology: Knoevenagel Condensation

The most direct and efficient route for the synthesis of this compound is a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the reaction of an active methylene compound with a carbonyl equivalent, in this case, a derivative of dimethylformamide.[1][2][3]

Reaction Scheme:

(CH₃)₂SO₂CH₂CN + (CH₃)₂NCH(OCH₃)₂ → (CH₃)₂NCH=C(SO₂CH₃)CN + 2CH₃OH

  • (Methylsulfonyl)acetonitrile provides the acidic protons on the methylene group, making it nucleophilic.

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as an electrophilic one-carbon source and provides the dimethylamino group.

The primary advantages of this method are its atom economy, high yields, and often mild reaction conditions.

Mechanistic Insight

The reaction proceeds through a well-established mechanism. The active methylene group of (methylsulfonyl)acetonitrile is deprotonated, though the high reactivity of DMFDMA often does not require a strong external base. The resulting carbanion then undergoes a nucleophilic attack on the electrophilic carbon of DMFDMA. This is followed by the elimination of two molecules of methanol to yield the final, thermodynamically stable enamine product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Knoevenagel condensations with DMFDMA.

Materials:

  • (Methylsulfonyl)acetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Anhydrous Toluene (or another suitable high-boiling aprotic solvent)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a stirred solution of (methylsulfonyl)acetonitrile (1.0 eq) in anhydrous toluene (5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Conceptual Alternative Synthesis Route

An alternative, though likely more circuitous, route could involve a nucleophilic substitution on a pre-functionalized acrylonitrile.

Reaction Scheme:

ClCH=C(SO₂CH₃)CN + 2(CH₃)₂NH → (CH₃)₂NCH=C(SO₂CH₃)CN + (CH₃)₂NH₂Cl

This two-step approach would first require the synthesis of 3-chloro-2-(methylsulfonyl)acrylonitrile, followed by a reaction with dimethylamine.

Comparison of Synthesis Routes

FeatureKnoevenagel CondensationNucleophilic Substitution
Starting Materials (Methylsulfonyl)acetonitrile, DMFDMA3-chloro-2-(methylsulfonyl)acrylonitrile, Dimethylamine
Number of Steps One-pot reactionTwo or more steps
Reagents Readily availableRequires synthesis of a halogenated intermediate
Byproducts MethanolDimethylammonium chloride
Expected Yield Generally highPotentially lower due to multiple steps
Simplicity HighModerate

Validation and Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[4][5][6][7]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: For solid products, a sharp melting point is indicative of high purity.

Expected Analytical Data
TechniqueExpected Result
¹H NMR Singlet for the vinyl proton, singlets for the dimethylamino protons, and a singlet for the methylsulfonyl protons.
¹³C NMR Resonances for the nitrile carbon, olefinic carbons, dimethylamino carbons, and the methylsulfonyl carbon.[5][7][8]
IR (cm⁻¹) Strong absorption around 2220 cm⁻¹ (C≡N stretch), strong absorptions around 1300 and 1150 cm⁻¹ (S=O stretches), and an absorption around 1600 cm⁻¹ (C=C stretch).
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O₂S.

Experimental and Logic Workflow

The overall process from synthesis to validation can be visualized as follows:

Caption: Workflow for the synthesis and validation of this compound.

References

  • Wikipedia. 3-(Dimethylamino)acrylonitril. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • ResearchGate. B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation | Request PDF. [Link]

  • Google Patents.
  • MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

  • University of Richmond Scholarship Repository. One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. [Link]

  • NSF PAR. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]

  • ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. [Link]

  • Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Knoevenagel condensation reactions of various aldehydes with... | Download Scientific Diagram. [Link]

  • Semantic Scholar. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

  • NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • SciSpace. The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.. [Link]

  • UPCommons. Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile. [Link]

  • MDPI. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond discovery and into the responsible management of laboratory chemicals. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile, ensuring the safety of personnel and compliance with environmental regulations. Our commitment is to provide value beyond the product, building a foundation of trust through expert, field-proven insights.

Hazard Assessment: Understanding the Compound

This compound is a complex molecule requiring a multi-faceted risk assessment. Its structure combines three key functional groups, each contributing to its hazard profile:

  • Acrylonitrile Backbone: The core structure is an α,β-unsaturated nitrile. Acrylonitrile itself is classified as a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1][2] It is also a suspected human carcinogen.[3][4] Due to this shared backbone, this compound must be handled with extreme caution, assuming a similar toxicity profile.

  • Dimethylamino Group: This tertiary amine group can be corrosive and may react with acids to form salts.[5]

  • Methylsulfonyl Group: Sulfones are generally stable but can be reactive under certain conditions. Their disposal often involves incineration.[6]

Given the high toxicity associated with the acrylonitrile moiety, this compound should be managed as an acutely toxic chemical waste . The U.S. Environmental Protection Agency (EPA) designates acutely toxic commercial chemical products with "P" codes.[7][8] Acrylonitrile is listed as P003.[9] Therefore, it is prudent to handle and dispose of this compound under the stringent guidelines for P-listed wastes.[10][11]

Table 1: Hazard Profile and Regulatory Information

PropertyInformationSource(s)
Primary Hazards Acutely Toxic (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant, Suspected Carcinogen.[1]
Assumed EPA Waste Code P-listed Waste (similar to Acrylonitrile, P003)[7][9][10]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, and conditions that could initiate polymerization.[12][13]
Personal Protective Equipment (PPE) Chemical safety goggles and face shield, impermeable gloves (Butyl rubber recommended), flame-retardant lab coat, work in a certified chemical fume hood.[14]
Occupational Exposure Limits No specific limit established. Adhere to the OSHA Permissible Exposure Limit (PEL) for Acrylonitrile: 2 ppm (8-hour TWA) and 10 ppm (15-minute ceiling).
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach, from the point of generation to final removal by a certified hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Decontamination & Storage cluster_2 Step 3: Final Disposal start Waste Generation (Unused reagent, reaction mixture, contaminated materials) ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe segregate Segregate Waste (Keep separate from other waste streams) ppe->segregate container Select Appropriate Waste Container (<= 1 Quart/1 Liter, compatible material, leak-proof) segregate->container label_waste Label Container Correctly ('Hazardous Waste', full chemical name, 'Acutely Toxic') container->label_waste decon Decontaminate Work Area & Equipment (Triple rinse with suitable solvent) label_waste->decon collect_rinse Collect Rinsate as Hazardous Waste decon->collect_rinse storage Store Waste Container in Satellite Accumulation Area (Secure, secondary containment) collect_rinse->storage log Log Waste for Pickup storage->log pickup Arrange Pickup by Certified Hazardous Waste Contractor log->pickup end_point Final Disposal via Incineration (Recommended method for toxic organic nitriles) pickup->end_point

Caption: Disposal workflow for this compound.

Part 1: Core Directive - Operational Plan

A. Immediate Waste Handling at the Point of Generation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE as detailed in Table 1. All handling of this compound and its waste must occur within a certified chemical fume hood.[14]

  • Waste Segregation: Do not mix waste containing this compound with any other waste streams, particularly not with aqueous or acidic wastes, to prevent uncontrolled reactions.[15]

  • Container Selection:

    • Due to its acute toxicity, waste must be collected in a container no larger than one quart (approximately one liter) .[10]

    • The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a leak-proof screw cap.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The associated hazards: "Acutely Toxic, Irritant "

    • The date accumulation started.

B. Decontamination Procedures
  • Contaminated Labware (Non-disposable): Glassware and equipment must be decontaminated immediately after use.

    • Triple Rinse Procedure: Rinse the item three times with a suitable organic solvent (e.g., acetone or ethanol) that will solubilize the compound.

    • Collect all rinsate from this procedure in your designated hazardous waste container.[10] Do not dispose of the rinsate down the drain.

    • After the triple rinse, the labware can be washed normally.

  • Contaminated Disposables (Gloves, Weigh Boats, Pipette Tips): All disposable items that come into contact with the compound are considered hazardous waste.

    • Collect these items in a separate, clearly labeled, sealed plastic bag or a small, dedicated container (not to exceed one quart).[10]

    • This container must also be labeled as hazardous waste with the chemical name.

  • Empty Reagent Bottles: The original container of this compound is also considered P-listed hazardous waste, even when "empty."[11]

    • Do not rinse the bottle.

    • Secure the cap and manage the empty bottle as hazardous waste for disposal.

C. Temporary Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept in secondary containment to prevent spills.

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

    • Incineration is the recommended disposal method. [15] High-temperature incineration is effective at destroying organic nitriles and sulfones, ensuring complete breakdown into less harmful components.

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste.

Part 2: Scientific Integrity & Logic - The "Why" Behind the Protocol

Chemical Neutralization: A Consideration for Advanced Users

While direct disposal via a certified contractor is the primary recommended route, chemical neutralization prior to disposal can be a method to reduce the compound's inherent toxicity. This should only be attempted by experienced chemists with a thorough understanding of the potential reactions.

Principle: The acrylonitrile moiety is the primary source of toxicity. The nitrile group can be hydrolyzed under basic conditions to a less toxic carboxylic acid.[1][16][17]

Proposed Reaction: R-C≡N + OH⁻ + H₂O → R-COOH + NH₃

Theoretical Laboratory-Scale Procedure (for small quantities, e.g., < 5g):

Disclaimer: This is a theoretical procedure based on the general chemistry of nitriles. It has not been validated for this specific compound. A small-scale test must be conducted behind a blast shield in a fume hood before proceeding with the full quantity.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a 10% aqueous solution of sodium hydroxide (NaOH). Use a significant molar excess relative to the nitrile waste.

  • Addition: Slowly add the this compound waste to the stirring NaOH solution at room temperature. The addition should be dropwise for liquids or in small portions for solids.

  • Reaction: Gently heat the mixture to reflux (e.g., 50-60°C) and stir for several hours. The reaction progress can be monitored by techniques like TLC or LC-MS to confirm the disappearance of the starting material.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess NaOH with a dilute acid (e.g., hydrochloric acid) to a pH of ~7.

  • Disposal: The resulting aqueous solution, while potentially less toxic, must still be collected as hazardous waste and disposed of through your EHS office. It may contain byproducts and should not be poured down the drain. The primary benefit of this pre-treatment is risk reduction during storage and transport.

Causality: This alkaline hydrolysis transforms the highly toxic nitrile group into a carboxylate and ammonia.[17] This significantly reduces the acute toxicity profile of the waste, making it safer to handle and store before final disposal. However, the potential for side reactions or incomplete conversion necessitates that the final mixture is still treated as hazardous waste.

References

  • Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Acrylonitrile Group Guideline for the Safe Handling and Distribution. Acrylonitrile Group. [Link]

  • An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system. PubMed, National Library of Medicine. [Link]

  • Acrylonitrile - Wikipedia. Wikipedia. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Acrylonitrile: toxicological overview. GOV.UK. [Link]

  • ACRYLONITRILE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Substance Technical Guidelines for Acrylonitrile. Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1045 - Acrylonitrile. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1045 -- Acrylonitrile. eCFR. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents. National Institutes of Health (NIH). [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Application of surface modification using sodium hypochlorite for helping flotation separation. PubMed, National Library of Medicine. [Link]

  • How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Corporation. [Link]

  • Treatment method of wastewater containing dimethylamine.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. University of Washington Environmental Health & Safety. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore. National Institutes of Health (NIH). [Link]

  • What every operator should know about sodium hypochlorite. Treatment Plant Operator. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • How to neutralize sulfuric acid. Lab Alley. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Nitrile - Wikipedia. Wikipedia. [Link]

  • Catalytic Degradation of Acrylonitrile−Butadiene−Styrene into Fuel Oil. ACS Publications. [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate. [Link]

  • EPA “P Listed Wastes”. University of Alabama at Birmingham. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Decontamination Guidelines. Apple Environmental. [Link]

  • Bioinspired Surface Treatments for Improved Decontamination. Defense Technical Information Center. [Link]

  • Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Health Net. [Link]

  • Polymers: How does bleach (sodium hypochlorite) react with hard plastic? Quora. [Link]

  • Bioinspired Surface Treatments for Improved Decontamination: Antimicrobial Coatings. ResearchGate. [Link]

  • Process for the neutralization of sulfonated products.
  • Research of the Dimethylamine Influence on Removal of Organic Pollution. BazTech. [Link]

  • Contribution of Dimethylamine to N-Nitrosodimethylamine Formation. NSF Public Access Repository. [Link]

  • Degradation of amine-based water treatment polymers. PubMed, National Library of Medicine. [Link]

  • Sodium Hypochlorite, Bleach, NaOCl. Organic Chemistry Portal. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.